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molecular formula C26H32ClNO3S B8695235 3-[1-(4-Chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid methyl ester

3-[1-(4-Chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid methyl ester

Cat. No. B8695235
M. Wt: 474.1 g/mol
InChI Key: BCXZYYVYZJHQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05202321

Procedure details

To a solution of 39 g methyl 5-t-butylthio-2,2-dimethyl-4-oxopentanoate in a mixture of 300 mL toluene and 150 mL glacial HOAc acid was added 15 g NaOAc and 50 g 1-(4-methoxyphenyl)-1-(4-chlorobenzyl)hydrazine hydrochloride. The reaction was stirred at room temperature for 3 days under argon in the dark. The mixture was poured onto H2O (1L) and extracted with 3×500 mL EtOAc. The EtOAc was washed with 3×500 mL H2O then once with NaHCO3 solution. The organic phase was dried (MgSO4), evaporated to dryness and the residue crystallised from Et2O/hexane 2:1 to afford the title compound, m.p. 102°-103° C.
Name
methyl 5-t-butylthio-2,2-dimethyl-4-oxopentanoate
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([S:5][CH2:6][C:7](=O)[CH2:8][C:9]([CH3:15])([CH3:14])[C:10]([O:12][CH3:13])=[O:11])([CH3:4])([CH3:3])[CH3:2].CC([O-])=O.[Na+].Cl.[CH3:23][O:24][C:25]1[CH:30]=[CH:29][C:28]([N:31]([CH2:33][C:34]2[CH:39]=[CH:38][C:37]([Cl:40])=[CH:36][CH:35]=2)N)=[CH:27][CH:26]=1.O>C1(C)C=CC=CC=1.CC(O)=O>[Cl:40][C:37]1[CH:38]=[CH:39][C:34]([CH2:33][N:31]2[C:28]3[C:27](=[CH:26][C:25]([O:24][CH3:23])=[CH:30][CH:29]=3)[C:6]([S:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[C:7]2[CH2:8][C:9]([CH3:15])([CH3:14])[C:10]([O:12][CH3:13])=[O:11])=[CH:35][CH:36]=1 |f:1.2,3.4|

Inputs

Step One
Name
methyl 5-t-butylthio-2,2-dimethyl-4-oxopentanoate
Quantity
39 g
Type
reactant
Smiles
C(C)(C)(C)SCC(CC(C(=O)OC)(C)C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
50 g
Type
reactant
Smiles
Cl.COC1=CC=C(C=C1)N(N)CC1=CC=C(C=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 3 days under argon in the dark
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 3×500 mL EtOAc
WASH
Type
WASH
Details
The EtOAc was washed with 3×500 mL H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue crystallised from Et2O/hexane 2:1

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC1=CC=C(CN2C(=C(C3=CC(=CC=C23)OC)SC(C)(C)C)CC(C(=O)OC)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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